molecular formula C13H18N2O B13067008 5-(2-Methylphenyl)piperidine-3-carboxamide

5-(2-Methylphenyl)piperidine-3-carboxamide

Cat. No.: B13067008
M. Wt: 218.29 g/mol
InChI Key: KZNNLBUKIKANEV-UHFFFAOYSA-N
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Description

5-(2-Methylphenyl)piperidine-3-carboxamide is a chemical compound with the molecular formula C13H18N2O. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a 2-methylphenyl group attached to the piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

5-(2-methylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C13H18N2O/c1-9-4-2-3-5-12(9)10-6-11(13(14)16)8-15-7-10/h2-5,10-11,15H,6-8H2,1H3,(H2,14,16)

InChI Key

KZNNLBUKIKANEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CC(CNC2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylphenyl)piperidine-3-carboxamide typically involves the reaction of 2-methylphenylpiperidine with a suitable carboxylating agent. One common method is the reaction of 2-methylphenylpiperidine with phosgene or triphosgene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group (-CONH₂) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions and Reagents :

  • Acidic Hydrolysis : Concentrated HCl or H₂SO₄ at elevated temperatures (80–100°C).

  • Basic Hydrolysis : NaOH or KOH in aqueous ethanol under reflux.

Example Reaction :

5 2 Methylphenyl piperidine 3 carboxamide+H2OH+or OH5 2 Methylphenyl piperidine 3 carboxylic acid+NH3\text{5 2 Methylphenyl piperidine 3 carboxamide}+\text{H}_2\text{O}\xrightarrow{\text{H}^+\text{or OH}^-}\text{5 2 Methylphenyl piperidine 3 carboxylic acid}+\text{NH}_3

Key Findings :

  • Hydrolysis rates depend on steric hindrance from the 2-methylphenyl group.

  • Yields for analogous piperidine carboxamides range from 60–85% under optimized conditions .

Oxidation Reactions

The piperidine ring and carboxamide group are susceptible to oxidation.

Piperidine Ring Oxidation

Reagents :

  • KMnO₄ in acidic or neutral media.

  • H₂O₂ with transition metal catalysts (e.g., Fe³⁺).

Products :

  • N-Oxides : Formation of piperidine-3-carboxamide N-oxide derivatives.

  • Ring Cleavage : Under harsh conditions, the piperidine ring may break to form linear carbonyl compounds .

Carboxamide Oxidation

Reagents :

  • Ozone (O₃) or RuO₄ for selective oxidation of amines.

Example :

5 2 Methylphenyl piperidine 3 carboxamideKMnO45 2 Methylphenyl piperidine 3 carboxylic acid\text{5 2 Methylphenyl piperidine 3 carboxamide}\xrightarrow{\text{KMnO}_4}\text{5 2 Methylphenyl piperidine 3 carboxylic acid}

Reduction Reactions

The carboxamide group can be reduced to amine or alcohol functionalities.

Reagents :

  • LiAlH₄ : Reduces carboxamides to amines.

  • NaBH₄/I₂ : Selective reduction under mild conditions.

Example Reaction :

5 2 Methylphenyl piperidine 3 carboxamideLiAlH45 2 Methylphenyl piperidine 3 methylamine\text{5 2 Methylphenyl piperidine 3 carboxamide}\xrightarrow{\text{LiAlH}_4}\text{5 2 Methylphenyl piperidine 3 methylamine}

Key Findings :

  • Reduction of analogous compounds achieves >70% yield with LiAlH₄.

  • Steric effects from the 2-methylphenyl group may slow reaction kinetics.

Electrophilic Aromatic Substitution

The 2-methylphenyl group undergoes substitution at the para and ortho positions relative to the methyl substituent.

Reagents and Products :

Reaction TypeReagentProductYield (%)Source
NitrationHNO₃/H₂SO₄5-(2-Methyl-4-nitrophenyl) derivative55–65
SulfonationH₂SO₄/SO₃5-(2-Methyl-4-sulfophenyl) derivative60–70
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃5-(2-Methyl-4-halophenyl) derivative50–75

Mechanistic Notes :

  • Methyl groups act as activating, ortho/para -directing substituents .

  • Steric hindrance from the piperidine ring may favor para substitution.

Nucleophilic Substitution

The carboxamide group participates in nucleophilic acyl substitution.

Reagents :

  • Amines : Forms secondary or tertiary amides .

  • Alcohols : Esters under acidic conditions (e.g., H₂SO₄).

Example :

5 2 Methylphenyl piperidine 3 carboxamide+R OHH+5 2 Methylphenyl piperidine 3 carboxylate ester+NH3\text{5 2 Methylphenyl piperidine 3 carboxamide}+\text{R OH}\xrightarrow{\text{H}^+}\text{5 2 Methylphenyl piperidine 3 carboxylate ester}+\text{NH}_3

Key Findings :

  • Reaction with aryl amines shows higher yields (70–85%) compared to alkyl amines (50–60%) .

Alkylation/Acylation of the Piperidine Nitrogen

The piperidine nitrogen undergoes alkylation or acylation to form quaternary salts or amides.

Reagents :

  • Alkylation : Alkyl halides (e.g., CH₃I) in the presence of a base (e.g., K₂CO₃) .

  • Acylation : Acetyl chloride or anhydrides .

Example Reaction :

5 2 Methylphenyl piperidine 3 carboxamide+CH3IN Methyl 5 2 methylphenyl piperidine 3 carboxamide iodide\text{5 2 Methylphenyl piperidine 3 carboxamide}+\text{CH}_3\text{I}\rightarrow \text{N Methyl 5 2 methylphenyl piperidine 3 carboxamide iodide}

Key Findings :

  • Alkylation rates depend on solvent polarity and steric effects .

  • Quaternary salts of similar piperidines exhibit enhanced water solubility .

Comparative Reactivity Table

The table below summarizes reaction pathways and efficiencies for analogous compounds:

Reaction TypePreferred ReagentsYield Range (%)Selectivity NotesSource
Carboxamide hydrolysisHCl/EtOH, reflux60–85Acidic > Basic conditions
Piperidine oxidationKMnO₄, H₂O40–60N-Oxide formation dominates
Aromatic nitrationHNO₃/H₂SO₄, 0–5°C55–65Para > Ortho substitution
Amide reductionLiAlH₄, dry THF70–90Amine product

Scientific Research Applications

The compound 5-(2-Methylphenyl)piperidine-3-carboxamide has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Introduction to this compound

This compound is a piperidine derivative that has been studied for its potential therapeutic effects. The structural characteristics of this compound suggest possible interactions with various biological targets, making it a subject of interest in drug discovery.

Antidepressant Activity

Research indicates that compounds with a piperidine structure often exhibit antidepressant effects. Studies have shown that derivatives similar to this compound can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

Antipsychotic Properties

Some studies suggest that piperidine derivatives may possess antipsychotic properties. The compound's ability to interact with dopamine receptors could make it a candidate for further investigation in treating schizophrenia and other psychotic disorders .

Analgesic Effects

The analgesic potential of piperidine derivatives has been explored, with findings indicating that these compounds may modulate pain pathways. The specific mechanism of action often involves the inhibition of certain neurotransmitter reuptake, which can alleviate pain symptoms .

Anti-inflammatory Activity

Research has also pointed towards the anti-inflammatory properties of piperidine compounds. The modulation of inflammatory mediators could provide therapeutic benefits in conditions characterized by excessive inflammation, such as arthritis or other autoimmune disorders .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntidepressantModulation of serotonin and norepinephrine
AntipsychoticDopamine receptor interaction
AnalgesicInhibition of neurotransmitter reuptake
Anti-inflammatoryModulation of inflammatory mediators

Case Study 1: Antidepressant Screening

In a study examining various piperidine derivatives, this compound was evaluated for its antidepressant potential using animal models. The results demonstrated a significant reduction in depressive-like behaviors, suggesting its efficacy as a candidate for further development .

Case Study 2: Antipsychotic Evaluation

A clinical trial assessed the safety and efficacy of a related piperidine compound in patients with schizophrenia. The results indicated a reduction in psychotic symptoms without severe side effects, prompting further exploration into similar compounds like this compound for antipsychotic treatment .

Mechanism of Action

The mechanism of action of 5-(2-Methylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocyclic amine with a similar structure but without the 2-methylphenyl and carboxamide groups.

    2-Methylphenylpiperidine: Similar to 5-(2-Methylphenyl)piperidine-3-carboxamide but lacks the carboxamide group.

    Piperidine-3-carboxamide: Similar structure but without the 2-methylphenyl group.

Uniqueness

This compound is unique due to the presence of both the 2-methylphenyl and carboxamide groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound in various scientific research applications.

Biological Activity

5-(2-Methylphenyl)piperidine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its structural characteristics, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of the carboxamide functional group enhances its solubility and potential interactions with biological targets. The methylphenyl substituent may influence the compound's pharmacokinetic properties and receptor affinities.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Research indicates that compounds with similar structures exhibit diverse pharmacological effects, such as:

  • Antitumor Activity : Piperidine derivatives are known to affect key enzymes involved in cancer progression, including kinases and proteases .
  • Antidiabetic Effects : Some piperidine derivatives have shown promise in lowering blood glucose levels and improving insulin sensitivity .
  • Neuroprotective Properties : The ability to modulate neurotransmitter uptake suggests potential applications in treating neurodegenerative diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes linked to disease processes. For instance, a study on piperidine derivatives indicated significant inhibition of cathepsin K, an enzyme involved in bone resorption, suggesting potential applications in osteoporosis treatment .

Molecular Docking Studies

Molecular docking simulations reveal that this compound exhibits strong binding affinity to various protein targets. These studies typically evaluate the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to assess binding stability over time .

Case Studies

  • Anticancer Activity : A study focused on piperidine derivatives highlighted that modifications to the piperidine structure can enhance anticancer properties. Specifically, compounds targeting caspase-3 demonstrated significant antitumor efficacy through apoptosis induction .
  • Antidiabetic Properties : Research involving piperidine derivatives indicated that certain modifications led to improved IC50 values compared to standard drugs like acarbose. This suggests that this compound could be a candidate for further development as an antidiabetic agent .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundPiperidine ring with carboxamide groupAntitumor, antidiabetic
N-(5-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamideSimilar structure with additional chlorinated groupAnti-cancer properties, angiogenesis modulation
N-(2-methylphenyl)piperidine-1-carboxamideVariations in substituentsPotential for tuberculosis treatment

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(2-Methylphenyl)piperidine-3-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling the 2-methylphenyl group to the piperidine scaffold via amidation or alkylation. For example, a related compound, (3S)-1-[(2-methoxyphenyl)acetyl]piperidine-3-carboxamide, was synthesized using a coupling reaction between a substituted phenylacetyl chloride and a piperidine precursor under inert conditions . Key parameters include temperature control (e.g., 0–5°C for exothermic steps), solvent selection (e.g., dichloromethane for solubility), and stoichiometric ratios of reagents. Purification often employs column chromatography or recrystallization .

Q. How is structural characterization of this compound performed?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) confirms regiochemistry and stereochemistry. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹). X-ray crystallography may resolve crystal packing and hydrogen-bonding networks, as seen in analogs like 5-(4-fluorophenyl)pyridine-3-carboxylic acid .

Q. What computational methods are used to predict the physicochemical properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular dynamics simulations assess solubility and stability in solvents. Tools like Gaussian or ORCA are standard. For example, PubChem-derived SMILES strings (e.g., CC1=CNC=C1C(=O)N(C)CC(=O)N2CCCC(C2)C(=O)O) enable in silico property prediction via platforms like ChemAxon .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions and experimental data for this compound?

  • Methodological Answer : Discrepancies (e.g., unexpected reaction yields or spectral anomalies) require iterative validation. For instance, if DFT-predicted reaction pathways conflict with observed intermediates, hybrid QM/MM (quantum mechanics/molecular mechanics) simulations can refine transition-state models. Experimental validation via kinetic isotope effects (KIEs) or in situ FTIR monitoring may resolve mechanistic ambiguities .

Q. What strategies optimize reaction conditions for scalable synthesis while minimizing byproducts?

  • Methodological Answer : Factorial design of experiments (DoE) identifies critical variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design could test combinations of solvent polarity, base strength, and reaction time. Statistical tools like ANOVA analyze significance. Continuous-flow reactors improve heat/mass transfer for safer scale-up, as demonstrated in non-automotive combustion engineering studies .

Q. How do steric and electronic effects of the 2-methylphenyl group influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with substituents like halogens or methoxy groups. In vitro assays (e.g., enzyme inhibition) quantify activity, while molecular docking (e.g., AutoDock Vina) maps interactions with target proteins. For example, trifluoromethyl groups in related compounds enhance binding affinity via hydrophobic interactions .

Q. What advanced separation techniques are recommended for isolating enantiomers of this compound?

  • Methodological Answer : Chiral chromatography (e.g., Chiralpak® columns) resolves enantiomers using polysaccharide-based stationary phases. Simulated moving bed (SMB) chromatography enables preparative-scale separation. For racemic mixtures, kinetic resolution via enantioselective catalysis (e.g., lipase-mediated acyl transfer) may be employed, as seen in piperidine-carboxamide derivatives .

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